molecular formula C11H14O5 B1279666 3,4-Bis(methoxymethoxy)benzaldehyde CAS No. 6515-06-6

3,4-Bis(methoxymethoxy)benzaldehyde

Cat. No.: B1279666
CAS No.: 6515-06-6
M. Wt: 226.23 g/mol
InChI Key: RYTSFSLVJDNOHI-UHFFFAOYSA-N
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Description

3,4-Bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O5. It is a derivative of benzaldehyde, featuring two methoxymethoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA) to form the methoxymethoxy groups.

    Formylation: The protected compound is then subjected to formylation using a reagent like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3,4-Bis(methoxymethoxy)benzoic acid.

    Reduction: 3,4-Bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4-Bis(methoxymethoxy)benzaldehyde has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(methoxymethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The methoxymethoxy groups can enhance the compound’s ability to interact with biological targets by increasing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Lacks the methoxymethoxy groups, making it less soluble and less stable in certain reactions.

    3,4-Methylenedioxybenzaldehyde: Contains a methylenedioxy group instead of methoxymethoxy groups, leading to different reactivity and applications.

Uniqueness

3,4-Bis(methoxymethoxy)benzaldehyde is unique due to the presence of methoxymethoxy groups, which provide enhanced solubility and stability. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3,4-bis(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)5-11(10)16-8-14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTSFSLVJDNOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471750
Record name 3,4-bis(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-06-6
Record name 3,4-bis(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloromethyl methyl ether (1.2 ml, 15.8 mmol) was added dropwise to a stirred solution containing 3,4-dihydroxybenzaldehyde (1 g, 7.25 mmol) and triethylamine (2 ml) in dimethylformamide (100 ml). After stirring at room temperature for 2 days, water (100 ml) was added to destroy any excess chloromethyl methyl ether. The reaction mixture was extracted with ethyl acetate (2×250 ml). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give a brown syrup. The crude mixture was chromatographed on silica gel eluting with a mixture of ethyl acetate and hexanes (1:4) to give first 3,4-bismethoxymethoxybenzaldehyde (0.4 g) as a light yellow syrup, and then the monomethoxymethylated derivatives of 3,4-dihydroxybenzaldehyde.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-Dihydroxybenzaldehyde (10 g, 67 mmol) was dissolved in DMF (50 mL), and potassium carbonate (20 g, 134 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. Chloromethyl methyl ether (0.96 mL, 13 mmol) was added thereto, and the mixture was further stirred at room temperature for 20 hours. The reaction solution was poured into water and the mixture was extracted with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluted with chloroform) to obtain 3,4-bis(methoxymethoxy)benzaldehyde (6.4 g; yield: 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.96 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 260 ml of ethanol were dissolved 33.37 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone obtained in Production Example 11 and 32.20 g of the 3,4-bis(methoxymethoxy)benzaldehyde obtained in Production Example 24, and 300 ml of a saturated solution of potassium hydroxide in ethanol was added to the solution and the mixture was stirred for 24 hours to effect a reaction. After the reaction, the pH value of the reaction liquid was adjusted to about 6 by 6N hydrochloric acid, and the formed precipitate was recovered by filtration, washed with water and dried to obtain 53.17 g (yield=87.9%) of 2'-hydroxy-3,4,4',6'-tetrakis(methoxymethoxy)chalcone.
Quantity
33.37 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In 200 ml of dimethylformamide was dissolved 32.66 g of 3,4-dihydroxybenzaldehyde, and the solution was cooled to -5° C. and 200 ml of N,N-diisopropylethylamine was added to the solution. Then, 70 ml of chloromethyl methyl ether was gradually added to the mixture, and the mixture was stirred overnight to effect reaction. After the reaction, the reaction mixture was poured into ice water, and the mixture was extracted with ethyl acetate three times. The organic layer was washed with water three times and shaken with a saturated aqueous solution of sodium chloride, and the organic layer was dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation, and the obtained residue was recrystallized from ethyl acetate to obtain 41.20 g (yield=86.37%) of 3,4-bis(methoxymethoxy)benzaldehyde.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.66 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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